1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline
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Overview
Description
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline is a synthetic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a tetrafluorophenyl group, which can significantly influence its chemical and biological behavior.
Preparation Methods
The synthesis of 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline involves its interaction with various molecular targets. It can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The compound may also inhibit certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .
Comparison with Similar Compounds
1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline can be compared with other beta-carbolines and fluorinated compounds:
Properties
CAS No. |
116477-46-4 |
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Molecular Formula |
C19H12F4N2 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H12F4N2/c1-10-19-12(6-7-24-10)11-4-2-3-5-16(11)25(19)9-13-17(22)14(20)8-15(21)18(13)23/h2-8H,9H2,1H3 |
InChI Key |
SNYGKMQCUTULIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=CC=CC=C23)CC4=C(C(=CC(=C4F)F)F)F |
Origin of Product |
United States |
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